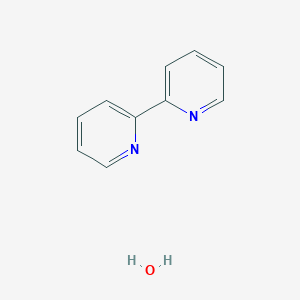
2,2'-Bipyridine water
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bipyridine is an organic compound with the formula C₁₀H₈N₂. It is a colorless solid and an important isomer of the bipyridine family. This compound is a bidentate chelating ligand, forming complexes with many transition metals. The compound is known for its ability to form stable complexes with metal ions, which makes it valuable in various chemical applications .
Méthodes De Préparation
2,2’-Bipyridine can be synthesized through several methods. One common method involves the dehydrogenation of pyridine using Raney nickel as a catalyst. The reaction is as follows: [ 2 \text{C}_5\text{H}_5\text{N} \rightarrow (\text{C}_5\text{H}_4\text{N})_2 + \text{H}_2 ] Another method involves the decarboxylation of divalent metal derivatives of pyridine-2-carboxylate . Industrial production methods often involve the use of metal-catalyzed cross-coupling reactions, such as Suzuki coupling, Stille coupling, and Negishi coupling .
Analyse Des Réactions Chimiques
2,2’-Bipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bipyridyl N-oxide.
Reduction: It can be reduced to form dihydrobipyridine.
Substitution: It can undergo substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2,2’-Bipyridine has numerous scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: It has been studied for its potential antifungal, antibacterial, and antiviral activities.
Medicine: It is used in the development of drugs and as a reagent for the colorimetric determination of iron.
Industry: It is used in the production of dyes, polymers, and other materials.
Mécanisme D'action
The mechanism of action of 2,2’-Bipyridine involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various chemical and biological processes. For example, in coordination chemistry, it forms a five-membered chelate ring with metal ions, which can alter the reactivity and properties of the metal center .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine is often compared with other similar compounds, such as:
4,4’-Bipyridine: Unlike 2,2’-Bipyridine, 4,4’-Bipyridine forms complexes with metal ions in a different coordination geometry.
Phenanthroline: This compound is another bidentate ligand that forms stable complexes with metal ions but has a different structure and electronic properties.
Terpyridine: This compound has three pyridine rings and forms more stable complexes with metal ions compared to 2,2’-Bipyridine
2,2’-Bipyridine is unique due to its specific coordination geometry and ability to form stable complexes with a wide range of metal ions, making it highly versatile in various applications.
Propriétés
Numéro CAS |
64122-67-4 |
|---|---|
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
2-pyridin-2-ylpyridine;hydrate |
InChI |
InChI=1S/C10H8N2.H2O/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-8H;1H2 |
Clé InChI |
ZWSZFTZCDGBJCW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C2=CC=CC=N2.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


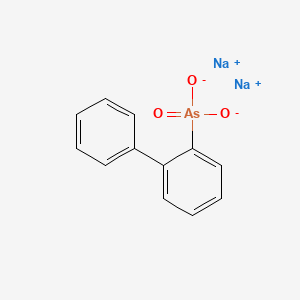
![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
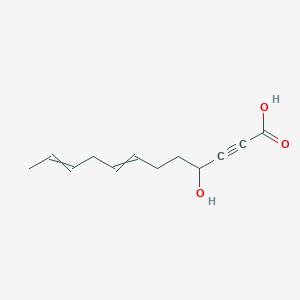
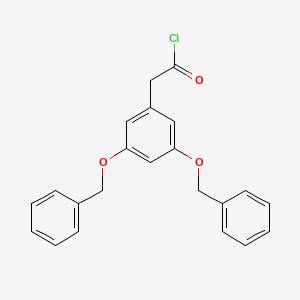
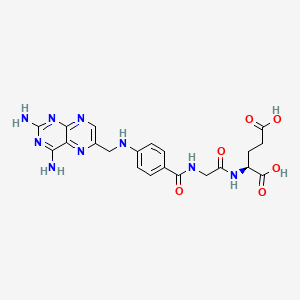
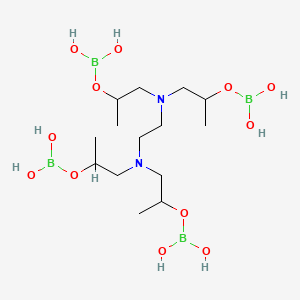
![1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B14494110.png)
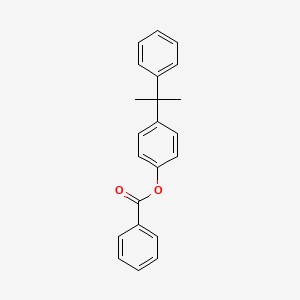
![2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14494123.png)
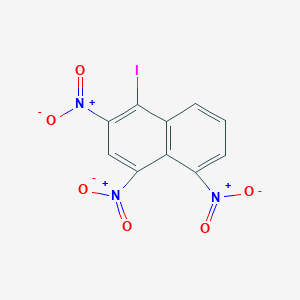
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol](/img/structure/B14494138.png)

![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)

